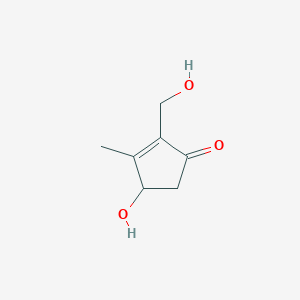
4-Hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-EN-1-one
Beschreibung
4-Hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-EN-1-one is an organic compound with a unique structure that includes a cyclopentene ring substituted with hydroxymethyl, methyl, and hydroxy groups
Eigenschaften
CAS-Nummer |
176045-41-3 |
|---|---|
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
4-hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O3/c1-4-5(3-8)7(10)2-6(4)9/h6,8-9H,2-3H2,1H3 |
InChI-Schlüssel |
CWNADINXLORNTD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)CC1O)CO |
Kanonische SMILES |
CC1=C(C(=O)CC1O)CO |
Synonyme |
2-Cyclopenten-1-one, 4-hydroxy-2-(hydroxymethyl)-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-EN-1-one can be achieved through several methods. One common approach involves the Morita-Baylis-Hillman reaction, where 2-cyclopenten-1-one is reacted with formaldehyde in the presence of a phosphine catalyst such as tributylphosphine or dimethylphenylphosphine. This reaction typically proceeds under mild conditions and yields the desired product efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize costs. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Chlorides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-EN-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-EN-1-one involves its interaction with various molecular targets. The compound’s hydroxyl and carbonyl groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Hydroxymethyl)furfural: Another compound with a hydroxymethyl group, known for its applications in the food industry and as a precursor for bio-based chemicals.
2-Hydroxymethyl-2-cyclopenten-1-one:
Uniqueness
4-Hydroxy-2-(hydroxymethyl)-3-methylcyclopent-2-EN-1-one is unique due to the presence of both hydroxymethyl and hydroxy groups on a cyclopentene ring, which imparts distinct reactivity and potential for diverse applications. Its structure allows for multiple functionalization possibilities, making it a versatile intermediate in organic synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


